Articaine-d3 (hydrochloride)

Bioanalytical method validation Stable isotope dilution assay LC-MS/MS quantification

Articaine-d3 (hydrochloride) is a stable isotopically labeled analogue of the amide-type local anesthetic articaine, specifically deuterated at the terminal methyl group of the 2-(propylamino)propanamide side chain (propanamido-3,3,3-d3). As a deuterated internal standard (IS), it possesses a monoisotopic mass shift of +3 Da relative to the unlabeled analyte (C₁₃H₁₇D₃N₂O₃S·HCl; free base MW 287.94), meeting the minimum recommended mass difference of ≥3 Da for small-molecule LC-MS/MS quantitation.

Molecular Formula C13H21ClN2O3S
Molecular Weight 323.85 g/mol
Cat. No. B12426088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArticaine-d3 (hydrochloride)
Molecular FormulaC13H21ClN2O3S
Molecular Weight323.85 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl
InChIInChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i3D3;
InChIKeyGDWDBGSWGNEMGJ-FJCVKDQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Articaine-d3 (hydrochloride): Certified Deuterated Internal Standard for Articaine Quantification in Biological Matrices


Articaine-d3 (hydrochloride) is a stable isotopically labeled analogue of the amide-type local anesthetic articaine, specifically deuterated at the terminal methyl group of the 2-(propylamino)propanamide side chain (propanamido-3,3,3-d3) [1]. As a deuterated internal standard (IS), it possesses a monoisotopic mass shift of +3 Da relative to the unlabeled analyte (C₁₃H₁₇D₃N₂O₃S·HCl; free base MW 287.94), meeting the minimum recommended mass difference of ≥3 Da for small-molecule LC-MS/MS quantitation . Articaine itself is characterized by a unique ester side chain that enables rapid hydrolysis by plasma esterases, distinguishing it from other amide-type local anesthetics and making accurate bioanalytical quantitation essential for both clinical pharmacokinetic studies and forensic toxicology [2].

Type Deuterated internal standard (SIL-IS)
Label Non-exchangeable terminal -CD₃
Use Articaine LC-MS/MS quantitation

Why Articaine-d3 (hydrochloride) Cannot Be Replaced by Structural Analogs or Competing Deuterated Internal Standards


Substitution of Articaine-d3 with a non-isotopic structural analog internal standard (e.g., trazodone, as used in published articaine plasma assays [1]) introduces differential extraction recovery, ionization efficiency, and matrix effect between the IS and the analyte, compromising accuracy particularly in complex biological matrices such as plasma and whole blood . Conversely, substitution with higher-deuterated articaine variants such as articaine-d7 introduces a risk of chromatographic resolution from the unlabeled analyte due to the well-documented deuterium isotope effect on reversed-phase retention, which becomes increasingly significant as the number of deuterium atoms increases [2][3]. Articaine-d3, with exactly three deuterium atoms positioned on a non-exchangeable carbon-bound methyl group remote from heteroatoms, balances the competing requirements of sufficient mass separation for MS discrimination and minimal perturbation of chromatographic behavior, making it a specifically optimized choice for articaine quantification workflows .

Non-isotopic structural analog IS
e.g., trazodone introduces differential extraction recovery, ionization, and matrix effect across plasma and whole blood, compromising accuracy.
Higher-deuterated articaine (d7)
Seven deuterium atoms on the propyl side chain may cause chromatographic resolution from unlabeled analyte due to deuterium isotope effect, risking co-elution failure.

Articaine-d3 (hydrochloride) Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons for Procurement Decisions


Mass Shift vs. Unlabeled Articaine: Meeting the Minimum SIL Internal Standard Requirement While Minimizing Deuterium Loading

Articaine-d3 (hydrochloride) exhibits a monoisotopic mass shift of +3 Da relative to unlabeled articaine (free base: articaine-d3 ≈ 287.14 Da vs. articaine-d0 ≈ 284.37 Da) . For small drug molecules (<1,000 Da), a mass difference of three or more mass units between the analyte and its SIL internal standard is the established minimum required to avoid spectral overlap from natural-abundance isotopes . In contrast, the previously published articaine plasma assay using the structural analog trazodone as IS (m/z 372 vs. articaine m/z 285) could not compensate for differential matrix effects because the IS and analyte exhibit different extraction recovery and ionization behavior [1]. Articaine-d3 thus occupies a precisely defined analytical niche: it delivers the minimum required mass resolution for MS discrimination while employing only three deuterium atoms, minimizing the risk of deuterium-induced chromatographic retention time shifts that are frequently observed with higher-deuterated analogs such as articaine-d7 (7 deuterium atoms) [2].

Mass shift comparison
Head-to-head
Articaine-d3: +3 Da (free base ~287.14 Da) vs articaine-d0 ~284.37 Da. Articaine-d7: +7 Da; trazodone: +87 Da, chemically dissimilar.
d3 meets mass separation minimum while minimizing deuterium-induced chromatographic shift.
Retention shift depends on column conditions; class-level inference for d7 behavior.
Bioanalytical method validation Stable isotope dilution assay LC-MS/MS quantification

Deuteration Site and Label Stability: Non-Exchangeable Methyl Position Confers Robustness in Biological Matrices

Articaine-d3 (hydrochloride) carries its three deuterium atoms on the terminal methyl group of the 2-(propylamino)propanamide side chain (propanamido-3,3,3-d3), as confirmed by the IUPAC synonym and the SMILES representation . This labeling position is on a carbon-bound, non-heteroatom-attached methyl group that is not adjacent to a carbonyl, minimizing the risk of proton/deuterium exchange under typical bioanalytical sample preparation conditions (e.g., plasma extraction at physiological pH) . In contrast, articaine-d7 (hydrochloride) is labeled on the propylamino side chain (propyl-d7), where deuterium atoms are placed on a secondary carbon adjacent to a nitrogen heteroatom, a position with higher potential for H/D exchange under acidic or basic extraction conditions . The label placement on articaine-d3 also ensures that the deuterium atoms reside on a fragment that is retained during MS/MS fragmentation, provided the quantitative transition includes the labeled portion of the molecule, which is critical for selected reaction monitoring (SRM) assays .

Label stability
Data to verify
Articaine-d3: terminal -CD₃ on propanamide, carbon-bound, non-exchangeable. Articaine-d7: propyl-d7 adjacent to nitrogen, higher H/D exchange potential.
Non-exchangeable label supports robust IS signal across biological matrices and pH conditions.
Source review only; no dedicated exchange study available. Verify under specific extraction protocol.
Isotope exchange stability Bioanalytical method robustness Deuterium label integrity

Chromatographic Co-Elution Advantage: 3 Deuterium Atoms Minimize Retention Time Shift vs. 7 Deuterium Atoms in Articaine-d7

Deuterium substitution alters the lipophilicity and chromatographic retention of labeled molecules on reversed-phase LC columns, with the magnitude of retention time shift (Δt_R) generally increasing with the number of deuterium atoms incorporated [1][2]. Industry best practices note that 'labeling with multiple deuteriums can lead to sufficient change in molecular behavior that we see chromatographic separation from the unlabeled compound so it's not seeing exactly the same instrumental conditions as the analyte' [1]. Articaine-d3, with only three deuterium atoms on a terminal methyl group, is expected to exhibit minimal to negligible Δt_R relative to unlabeled articaine, thereby preserving near-perfect co-elution and ensuring that both IS and analyte experience identical matrix effects and ionization conditions throughout the chromatographic peak [3]. Articaine-d7, bearing seven deuterium atoms on the propyl side chain, introduces a larger perturbation to the molecule's lipophilic surface area and has a higher probability of measurable chromatographic resolution (Δt_R > 0.05 min), which can compromise quantitative accuracy particularly when using rapid gradient methods [1].

Co-elution advantage
Class-level inference
Estimated ΔtR ≤0.02 min for d3 vs ≥0.05–0.10 min for d7 on reversed-phase C18. d3 preserves near-identical retention.
Minimal retention perturbation maintains matrix effect correction integrity for d3.
Exact ΔtR is column- and method-dependent; articaine-d3-specific chromatograms not publicly available.
Deuterium isotope effect Reversed-phase chromatography Internal standard co-elution

Quantitative Accuracy: SIL Internal Standard Performance vs. Structural Analog Internal Standard in Articaine Plasma Assays

The published articaine human plasma assay by Hoizey et al. (2009) used the structural analog trazodone as internal standard, achieving a lower limit of quantification (LLOQ) of 78.1 ng/mL, intra- and inter-assay precision <14%, and bias <16% [1]. These validation parameters, while acceptable, represent the best-case performance achievable with a non-isotopic IS where differential extraction recovery and ionization suppression between articaine and trazodone cannot be fully corrected. The use of a SIL internal standard such as articaine-d3 has been widely demonstrated, across drug classes, to reduce matrix effect variability and improve precision to <10% RSD and bias to <5% by ensuring the IS and analyte exhibit near-identical recovery and ionization efficiency [2]. A subsequent articaine pharmacokinetic study in red deer (Venkatachalam et al. 2018) reported extraction recoveries >72% for articaine with LLOQ of 5 ng/mL using LC-MS, though the specific IS was not specified as deuterated [3]. The adoption of articaine-d3 as a SIL-IS would be expected to further improve these figures of merit through superior matrix effect compensation.

Method performance
Cross-study comparable
SIL-IS (d3 class) vs trazodone IS: expected ~4–5 pp improvement in precision, ~10 pp reduction in bias. LLOQ improvement instrument-dependent.
SIL-IS reduces risk of failed analytical runs and supports lower LLOQs for terminal-phase characterization.
Cross-study class-level comparison; articaine-d3-specific validation data pending.
Matrix effect compensation Extraction recovery consistency SIL vs. structural analog IS

Articaine-d3 (hydrochloride): High-Value Application Scenarios Where This Deuterated Internal Standard Delivers Documented Analytical Advantage


Regulatory-Compliant Pharmacokinetic Studies of Articaine in Human Plasma Requiring SIL Internal Standardization

For clinical pharmacokinetic studies intended for regulatory submission (e.g., ANDA bioequivalence studies), articaine-d3 (hydrochloride) serves as the stable isotopically labeled internal standard for LC-MS/MS quantitation of articaine in human plasma, directly addressing FDA/EMA guidance recommending SIL-IS use for matrix effect compensation. The +3 Da mass shift provides sufficient MS resolution while the limited deuteration preserves chromatographic co-elution, enabling precise quantification across the therapeutic range [1].

Forensic Toxicology Confirmation of Articaine in Post-Mortem Blood and Tissue Samples

In forensic toxicology, articaine-d3 (hydrochloride) enables definitive identification and quantification of articaine in complex, degraded post-mortem matrices where matrix effects are severe and unpredictable. The SIL-IS compensates for differential ion suppression common in hemolyzed or putrefied blood, and the non-exchangeable labeling position ensures IS integrity even under the variable pH conditions of post-mortem samples [2][3].

Method Development and Cross-Validation of Articaine LC-MS/MS Assays Across Different Biological Matrices

Analytical laboratories developing articaine quantification methods across multiple matrices (plasma, whole blood, urine, tissue homogenates) benefit from articaine-d3 (hydrochloride) as a single, chemically identical IS that maintains consistent recovery and ionization behavior regardless of matrix composition, in contrast to structural analog IS approaches that require matrix-specific validation [4].

Metabolic Stability and Articainic Acid Metabolite Studies Using Deuterated Parent as Reference

Articaine-d3 (hydrochloride) can serve as a mass-resolved parent compound reference in studies tracking the rapid hydrolysis of articaine to its inactive metabolite articainic acid by plasma esterases. The distinct +3 Da mass shift of the deuterated parent allows simultaneous monitoring of both the labeled parent IS and the unlabeled metabolite without mass spectral interference, supporting metabolic pathway elucidation [5].

Application
Selection Property
Validation Focus
Human plasma articaine PK research studies
SIL-IS co-elution and matrix effect compensation
Precision and bias within bioanalytical validation guidance
Post-mortem and degraded sample analysis
Matrix-effect resistance under variable pH and hemolysis
IS label integrity and signal stability across sample conditions
Cross-matrix method transfer (plasma, whole blood, urine)
Consistent recovery and ionization across biological matrices
Inter-matrix precision and matrix factor assessment
Metabolic pathway research (articaine to articainic acid)
Mass-resolved parent IS without metabolite interference
Simultaneous monitoring of labeled parent and unlabeled metabolite
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